(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole moiety could contribute to its aromaticity and stability .Scientific Research Applications
Anticancer Activity
The compound has been explored for its potential in anticancer research. A study on related N-benzamide derivatives found them effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, novel N-benzamides showed remarkable antitumor activity against cell lines like Daoy and Huh-7 (Alafeefy et al., 2015).
Neuroprotective and Alzheimer's Disease Treatment
Compounds with a similar structure have demonstrated neuroprotective effects and are being investigated as potential treatments for Alzheimer's disease. For instance, a study on 5-aroylindoles, which are structurally related, showed promising results in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).
Antifungal Agents
Certain N-benzamide derivatives, closely related to the compound , have been synthesized and evaluated for their antifungal properties. Their potential as antifungal agents has been highlighted in various studies (Narayana et al., 2004).
Stearoyl-CoA Desaturase-1 Inhibition
Research on similar N-benzamide compounds has revealed their role in inhibiting Stearoyl-CoA desaturase-1 (SCD-1), a promising target for metabolic disorders. The derivatives demonstrated a dose-dependent decrease in plasma desaturation index in animal models (Uto et al., 2009).
Serotonin-3 Receptor Antagonism
N-benzamides, similar to the compound in focus, have shown potent serotonin-3 (5-HT3) receptor antagonistic activity, which is significant for pharmaceutical applications in disorders related to serotonin regulation (Harada et al., 1995).
Anticonvulsant Activity
Studies on thiazolylindoles, a class to which the compound belongs, have identified significant anticonvulsant activities, marking their potential use in treating seizures (Ugale et al., 2012).
Cytotoxic and Antimicrobial Activities
Benzothiazole derivatives, including those similar to (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide, have been investigated for their cytotoxicity against cancer cell lines and antimicrobial activities against various pathogens (Nam et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-32-19-10-13-22-23(16-19)33-25(27(22)2)26-24(29)18-8-11-20(12-9-18)34(30,31)28-15-14-17-6-4-5-7-21(17)28/h4-13,16H,3,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRCNKTKXAFSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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